4-Formylphenyl 3-methylbenzoate
Description
Structural Context and Significance within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a well-established class of organic compounds, recognized for their wide range of applications, from fragrances and flavorings to key precursors in the synthesis of pharmaceuticals and polymers. acs.orgwikipedia.org They are formed from the condensation of a benzoic acid derivative and a phenol (B47542) or alcohol. chemguide.co.uk The chemical properties of 4-Formylphenyl 3-methylbenzoate (B1238549) are defined by three key structural features: the ester linkage, the aromatic rings, and the aldehyde (formyl) and methyl functional groups.
The ester group itself provides a site for potential hydrolytic cleavage, which can be catalyzed by either acid or base, to revert to its constituent precursors: 4-hydroxybenzaldehyde (B117250) and 3-methylbenzoic acid. The reactivity of the ester is influenced by the electronic nature of the substituents on the aromatic rings.
The presence of the formyl group (-CHO) on the phenyl ring is particularly significant. Aromatic aldehydes are a cornerstone of organic synthesis, participating in a wide array of reactions. fiveable.me However, the reactivity of an aromatic aldehyde can be tempered by the electronic effects of the aromatic ring, which can stabilize the carbonyl group through resonance, making it less electrophilic compared to aliphatic aldehydes. vedantu.comlibretexts.org The formyl group in this molecule opens avenues for further chemical modifications, such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form Schiff bases.
The methyl group (-CH₃) on the 3-position of the benzoate ring also subtly influences the molecule's properties, affecting its solubility and electronic distribution within the aromatic system.
Research Rationale and Scope of Investigation
The rationale for investigating 4-Formylphenyl 3-methylbenzoate stems from its potential utility as a synthetic intermediate and as a functional material. The bifunctional nature of the molecule—possessing both a reactive aldehyde and a stable ester—makes it a versatile building block for the synthesis of more complex molecules.
Synthetic Intermediate: The formyl group can be readily transformed into other functional groups, allowing for the construction of a diverse range of derivatives. For example, it can serve as a precursor for the synthesis of imines, oximes, and other condensation products, which are themselves valuable in medicinal chemistry and materials science.
Functional Materials: A significant area of research for molecules with this type of structure is in the development of liquid crystals. tue.nl The elongated, rigid structure of many benzoate esters is a key factor in their ability to form liquid crystalline phases. researchgate.netnih.gov The specific substitution pattern of this compound could lead to novel mesomorphic behaviors. Research in this area would typically involve the synthesis of a series of related compounds with varying alkyl chain lengths to study how these modifications affect the type of liquid crystal phase and the temperature range over which it is stable. nih.gov
The scope of investigation for this compound would likely include:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound in high purity. google.comgoogle.com This would be followed by thorough characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure. researchgate.netmodgraph.co.uk
Reactivity Studies: Exploring the chemical reactivity of the formyl group and the stability of the ester linkage under various reaction conditions.
Materials Properties: Investigating its thermal behavior using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine if it exhibits liquid crystalline properties.
Due to the limited direct research on this compound, much of the understanding of its properties is inferred from the study of its constituent parts and closely related analogues. Below are tables detailing the physicochemical properties of its precursors, 4-hydroxybenzaldehyde and 3-methylbenzoic acid, which provide a foundational understanding of the chemical moieties that constitute the target compound.
Physicochemical Properties of Precursors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆O₂ | foodb.ca |
| Molecular Weight | 122.12 g/mol | foodb.ca |
| Melting Point | 116 °C | wikipedia.org |
| Boiling Point | 310-311 °C | wikipedia.org |
| Water Solubility | 12.9 g/L | wikipedia.org |
| Appearance | Colorless crystalline powder | chemicalbook.com |
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈O₂ | solubilityofthings.com |
| Molecular Weight | 136.15 g/mol | sigmaaldrich.com |
| Melting Point | 108-111 °C | sigmaaldrich.com |
| Boiling Point | 263 °C | sigmaaldrich.com |
| Water Solubility | 1 g/L | sigmaaldrich.com |
| Appearance | White crystals | solubilityofthings.com |
Spectroscopic Data for Related Structures
The following table provides typical spectroscopic data for the key functional groups present in this compound, based on general values for aromatic esters and aldehydes.
| Spectroscopy Type | Functional Group | Expected Signal | Source |
|---|---|---|---|
| IR Spectroscopy | Ester C=O stretch | 1730-1715 cm⁻¹ | orgchemboulder.com |
| IR Spectroscopy | Aldehyde C=O stretch | ~1700 cm⁻¹ | ucalgary.ca |
| ¹H NMR Spectroscopy | Aldehyde Proton (-CHO) | 9-10 ppm | ucalgary.ca |
| ¹H NMR Spectroscopy | Aromatic Protons | 7-8.5 ppm | modgraph.co.uk |
| ¹H NMR Spectroscopy | Methyl Protons (-CH₃) | ~2.4 ppm | ucalgary.ca |
Structure
3D Structure
Properties
IUPAC Name |
(4-formylphenyl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-3-2-4-13(9-11)15(17)18-14-7-5-12(10-16)6-8-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSMWFMAPQCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Formylphenyl 3 Methylbenzoate
Established Synthetic Routes and Conditions
A primary and well-established method for synthesizing 4-Formylphenyl 3-methylbenzoate (B1238549) is through the esterification of 4-hydroxybenzaldehyde (B117250) with 3-methylbenzoyl chloride. This reaction, a classic example of Schotten-Baumann conditions, typically involves the use of a base to neutralize the hydrogen chloride byproduct formed during the reaction.
In a typical procedure, 4-hydroxybenzaldehyde is reacted with 3-methylbenzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270). The reaction is often carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures, starting at 0°C and gradually warming to room temperature. The base scavenges the HCl generated, driving the reaction towards the product. Following the reaction, a workup procedure involving washing with aqueous solutions is necessary to remove the base and any unreacted starting materials, followed by purification, often by column chromatography.
Another approach involves the reaction of 3-methylbenzoic acid with 4-hydroxybenzaldehyde using a coupling agent. This method avoids the need to prepare the acyl chloride separately.
The synthesis of analogous benzoate (B1203000) esters provides valuable insights into the potential methodologies for producing 4-Formylphenyl 3-methylbenzoate. For instance, the synthesis of 4-formylphenyl benzoate is achieved by the esterification of 4-hydroxybenzaldehyde with benzoyl chloride, employing a base like triethylamine in a solvent such as tetrahydrofuran. This reaction proceeds at low temperatures (0°C) and is then allowed to warm to room temperature before being quenched.
Furthermore, the synthesis of various substituted phenyl benzoates highlights the versatility of esterification reactions. For example, compounds like 4-formylphenyl 4-(dimethylamino)benzoate (B8555087) and 4-formylphenyl 4-(dodecyloxy)benzoate have been synthesized, indicating that the core reaction is tolerant of a range of substituents on the benzoyl moiety. The Steglich esterification, which uses a carbodiimide (B86325) coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is another widely used method for forming esters under mild conditions. rsc.org This method is particularly useful for reactions involving sensitive functional groups. rsc.org
Transesterification reactions also offer a potential route. For example, the transesterification of (hetero)aryl esters with phenols can be catalyzed by earth-abundant metals. rsc.org This suggests that this compound could potentially be synthesized by reacting a suitable methyl or ethyl ester of 3-methylbenzoic acid with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst.
Optimization of Reaction Parameters
The yield and purity of this compound are significantly influenced by various reaction parameters. Optimizing these factors is crucial for developing an efficient and scalable synthetic process.
The choice of solvent plays a critical role in the esterification reaction. The solvent's polarity can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and yield. For instance, in the synthesis of 4-formylphenyl benzoate, tetrahydrofuran (THF) is a commonly used solvent. In other esterification reactions, like the Mitsunobu reaction, solvent polarity has been shown to have a dramatic effect on the outcome. griffith.edu.au For example, the inversion of menthol (B31143) with 4-nitrobenzoic acid gives a high yield in THF but a very low yield in dichloromethane. griffith.edu.au
A study on the solubility of 4-hydroxybenzaldehyde in various organic solvents showed that its solubility is highest in N,N-dimethylformamide (DMF), followed by 2-butanone (B6335102) and acetone, and lowest in toluene. researchgate.net This information is valuable for selecting an appropriate solvent system that can ensure the reactants are in the same phase, which is crucial for reaction efficiency. The use of greener solvents is also a consideration. For example, in Steglich-type esterifications, dimethyl carbonate (DMC) has been identified as a more sustainable alternative to traditional solvents like dichloromethane and DMF. rsc.org
Table 1: Solubility of 4-Hydroxybenzaldehyde in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10^3) |
| N,N-Dimethylformamide | 550.2 |
| 2-Butanone | 450.1 |
| Acetone | 430.5 |
| Ethyl Acetate (B1210297) | 350.3 |
| 1-Butanol | 280.4 |
| Isopropanol | 270.6 |
| n-Propanol | 250.7 |
| Ethanol | 230.8 |
| Methanol (B129727) | 210.9 |
| Acetonitrile (B52724) | 150.1 |
| Toluene | 10.2 |
| Data sourced from ResearchGate. researchgate.net |
Temperature is a key parameter that affects the rate of esterification. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. For the esterification of 4-hydroxybenzaldehyde with benzoyl chloride, the reaction is typically initiated at a low temperature (0°C) and then allowed to warm to room temperature to control the initial exothermic reaction and then drive it to completion.
In some esterification processes, particularly those that are reversible, pressure can be manipulated to shift the equilibrium. For example, in the direct esterification of carboxylic acids with alcohols, applying a vacuum can help remove the water byproduct, thus driving the reaction forward. rsc.org While the Schotten-Baumann reaction is generally considered irreversible, temperature control remains crucial for optimizing yield and minimizing byproducts. For some esterifications, reactions can be conducted at elevated temperatures, such as 60°C, to reduce reaction times. rsc.org
The choice of catalyst and other reagents is fundamental to the success of the synthesis. In the classic esterification using an acyl chloride, a base such as triethylamine or pyridine acts as a stoichiometric reagent to neutralize the HCl produced. In Steglich esterification, a carbodiimide is used as a coupling agent, and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. rsc.org DMAP works by forming a highly reactive acylated pyridinium (B92312) intermediate. rsc.org
Research into alternative catalysts has explored various options. For instance, iron salicylate (B1505791) has been shown to catalyze the oxidative esterification of aldehydes. d-nb.info While this is a different type of reaction, it highlights the ongoing search for efficient and environmentally benign catalysts. In the context of transesterification, potassium carbonate (K2CO3) has been identified as a simple and effective catalyst. rsc.org For Steglich-type reactions, high-throughput screening has been used to identify optimal reagent-solvent combinations, with Mukaiyama's reagent in dimethyl carbonate proving effective. rsc.org The use of zinc chloride (ZnCl2) as a catalyst for the esterification of p-hydroxybenzaldehyde with alcohols under microwave irradiation has also been reported. wiley-vch.de
Table 2: Comparison of Catalysts/Reagents for Esterification Reactions
| Catalyst/Reagent System | Reaction Type | Key Features |
| Triethylamine/Pyridine | Acyl Chloride Esterification | Acts as a base to neutralize HCl byproduct. |
| DCC/EDC with DMAP | Steglich Esterification | Mild conditions, suitable for sensitive substrates. rsc.org |
| Iron Salicylate | Oxidative Esterification | Uses a green oxidant (H2O2) at room temperature. d-nb.info |
| Potassium Carbonate (K2CO3) | Transesterification | Earth-abundant metal catalyst. rsc.org |
| Mukaiyama's Reagent | Steglich-type Esterification | Effective in greener solvents like DMC. rsc.org |
| Zinc Chloride (ZnCl2) | Direct Esterification | Can be used with microwave irradiation. wiley-vch.de |
Reaction Monitoring Techniques (e.g., TLC, GC-MS)
The progress of the synthesis of this compound is meticulously tracked using various analytical techniques to ensure optimal reaction conditions and yield. The primary methods for monitoring the conversion of reactants to products include Thin-Layer Chromatography (TLC) and, where applicable, Gas Chromatography-Mass Spectrometry (GC-MS).
Thin-Layer Chromatography (TLC) is a ubiquitous and indispensable tool in synthetic organic chemistry for its simplicity, speed, and low cost. magritek.com It is employed to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. nih.govliverpool.ac.uk A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. magritek.com The plate is then developed in a sealed chamber with a suitable solvent system, known as the eluent. For compounds like aromatic esters, a common eluent system is a mixture of ethyl acetate and petroleum ether. arkat-usa.orgrsc.org The different components of the reaction mixture travel up the plate at different rates, allowing for their separation. The spots are then visualized, often using UV light, to assess the reaction's completion. magritek.com
Gas Chromatography-Mass Spectrometry (GC-MS) , although not as frequently cited for this specific ester in the literature, serves as a powerful technique for more detailed reaction monitoring. It combines two analytical methods to identify and quantify different substances within a test sample. Gas chromatography separates the volatile components of the reaction mixture, and mass spectrometry provides structural information by analyzing the mass-to-charge ratio of the ionized molecules. This can confirm the formation of this compound and identify any byproducts or intermediates.
Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometry represents a more advanced, rapid monitoring technique. This method allows for the direct analysis of solid and liquid samples with minimal preparation, providing structural information in under a minute. waters.com It is particularly useful for quickly confirming the presence of the desired product and making timely decisions to optimize the reaction, thereby enhancing the efficiency of the synthesis workflow. waters.com
| Technique | Principle | Application in Synthesis | Typical Eluent/Conditions |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). magritek.com | Qualitative monitoring of reactant consumption and product formation. nih.govliverpool.ac.uk | Ethyl Acetate/Petroleum Ether mixtures. arkat-usa.orgrsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by detection and identification by MS. | Quantitative analysis, product confirmation, and byproduct identification. uni-muenchen.de | Requires volatile samples; specific column and temperature program dependent on analytes. |
| ASAP-Mass Spectrometry | Ambient desorption ionization for rapid mass spectrometric analysis of solids and liquids. waters.com | Fast structural confirmation of products without extensive sample preparation. waters.com | Direct analysis from the reaction mixture. |
Scalable Synthesis and Industrial Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of scalability, efficiency, safety, and cost-effectiveness. nih.govnih.gov Industrial methodologies often favor processes that are continuous, automated, and easily purified to ensure consistent product quality and high throughput.
Continuous-Flow Reactor Implementations
Continuous-flow chemistry has emerged as a transformative technology for industrial chemical manufacturing, offering significant advantages over traditional batch processing. timesautomation.comamarequip.com In a continuous-flow system, reactants are continuously pumped through a reactor where the chemical transformation occurs, and the product is collected downstream without interruption. syrris.jp This approach provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced safety, higher yields, and improved product consistency. timesautomation.comcontractpharma.com
For the synthesis of esters like this compound, various types of continuous-flow reactors could be implemented:
Coil-based Reactors: These are the most common type, consisting of tubing (often PFA or stainless steel) where the reaction mixture flows. They are well-suited for many liquid-phase reactions and offer excellent heat transfer. syrris.jp
Packed-Bed Reactors: These reactors contain a solid material, such as a heterogeneous catalyst, packed into a column. syrris.jpcontractpharma.com The liquid reactants flow through the packed bed, which can simplify post-reaction purification by eliminating the need to separate the catalyst from the product stream. contractpharma.com
Chip-based Microreactors: These reactors feature micro-channels etched into a solid substrate (e.g., glass or silicon carbide). syrris.jp They provide exceptionally high surface-area-to-volume ratios, enabling extremely precise temperature control, which is crucial for highly exothermic or fast reactions. syrris.jpwitpress.com
The implementation of continuous-flow reactors can significantly reduce production timelines and operational costs while minimizing waste, aligning with the principles of green chemistry. amarequip.comwitpress.com
| Reactor Type | Description | Advantages for Ester Synthesis |
| Coil-based Reactor | Reactants flow through a temperature-controlled tube or coil. syrris.jp | Simple design, good heat transfer, suitable for many liquid-phase esterifications. syrris.jp |
| Packed-Bed Reactor | A column packed with a solid material (e.g., catalyst). syrris.jp | Simplifies catalyst separation, enables catalyst reuse, high catalyst efficiency. contractpharma.com |
| Chip-based Microreactor | Features micro-channels for precise control of reaction conditions. syrris.jp | Superior heat and mass transfer, enhanced safety, ideal for optimizing reaction conditions. syrris.jpwitpress.com |
Automated Process Monitoring and Control
Automation is a cornerstone of modern chemical manufacturing, ensuring reproducibility and safety. In the context of scalable synthesis for this compound, automated systems would be integrated with continuous-flow reactors to precisely manage and control critical process parameters. timesautomation.com Sensors can be placed in-line to monitor temperature, pressure, and flow rates in real-time. Analytical techniques, such as spectroscopy (e.g., IR, Raman) or online chromatography, can be integrated for real-time reaction monitoring. This data is fed to a control system that automatically adjusts parameters to maintain optimal conditions, ensuring consistent product quality and maximizing yield. Automated synthesis procedures can also manage the dosing of reagents and the collection of the product, minimizing human intervention and the potential for error. d-nb.info
Purification Strategies (e.g., Crystallization, Column Chromatography)
Effective purification is critical to obtaining this compound of high purity, a requirement for its use in further applications. The primary strategies employed on both laboratory and industrial scales are crystallization and column chromatography.
Column Chromatography is a widely used technique for purifying organic compounds. magritek.comarkat-usa.org In the synthesis of this compound and similar esters, flash column chromatography using silica gel as the stationary phase is common. rsc.org The crude product is loaded onto the column and eluted with a solvent system, typically a mixture of ethyl acetate and petroleum ether, with the ratio optimized to achieve the best separation. arkat-usa.orgrsc.org Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.
Crystallization is a highly effective and economical method for purifying solid compounds on a large scale. researchgate.net The process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful crystallization. For 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-galactopyranoside, a related compound, crystallization from a 2-propanol/hexane (B92381) mixture has been reported to yield the pure product. researchgate.net This method is often preferred in industrial settings because it can be scaled up more easily and is generally less expensive than chromatography.
| Purification Method | Principle | Application | Advantages |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. magritek.com | Purification of crude product mixtures. arkat-usa.orgrsc.org | High resolution, applicable to a wide range of compounds. magritek.com |
| Crystallization | Separation based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. researchgate.net | Large-scale purification of solid products. researchgate.net | Cost-effective, scalable, can yield very high purity. |
Chemical Reactivity and Transformative Chemistry of 4 Formylphenyl 3 Methylbenzoate
Reactivity of the Formyl Moiety
The formyl group (-CHO) attached to the phenyl ring is an electrophilic site, rendering it susceptible to a range of reactions typical of aldehydes.
Oxidation Reactions (e.g., to carboxylic acid)
The aldehyde functionality of 4-Formylphenyl 3-methylbenzoate (B1238549) can be readily oxidized to a carboxylic acid group. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or silver(I) oxide (Ag₂O). vulcanchem.com This reaction converts the formyl group into a carboxyl group, yielding 4-(3-methylbenzoyloxy)benzoic acid.
A general method for the oxidation of aryl methyl groups to carboxylic acid groups involves heating the compound in the presence of sulfuric acid and an oxidizing agent like vanadium pentoxide or manganese dioxide. google.com
Table 1: Oxidation of 4-Formylphenyl 3-methylbenzoate
| Reactant | Reagents | Product |
| This compound | KMnO₄ or Ag₂O | 4-(3-methylbenzoyloxy)benzoic acid |
Reduction Reactions (e.g., to hydroxymethyl group)
The formyl group can be reduced to a hydroxymethyl group (-CH₂OH). This reduction can be accomplished using various reducing agents. For instance, lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.orglibretexts.org A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), is often used to convert esters to aldehydes. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is also a common reagent for the reduction of aldehydes and ketones. youtube.com
Table 2: Reduction of this compound
| Reactant | Reagent | Product |
| This compound | LiAlH₄ | (4-(hydroxymethyl)phenyl) 3-methylbenzoate |
Nucleophilic Addition Reactions (e.g., with cyanide)
The electrophilic carbon atom of the formyl group is a prime target for nucleophiles. Nucleophilic addition reactions are a fundamental class of reactions for aldehydes. youtube.com For example, the addition of a cyanide ion (from a source like HCN or NaCN) to the formyl group would result in the formation of a cyanohydrin. This reaction proceeds via the attack of the nucleophilic cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. A similar nucleophilic addition mechanism is observed in the reaction with Grignard reagents. youtube.com
Condensation Reactions (e.g., in heterocycle formation)
The formyl group readily participates in condensation reactions, which are crucial for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netnumberanalytics.com These reactions involve the combination of two molecules with the elimination of a small molecule, often water. numberanalytics.com For instance, 4-Formylphenyl benzoate (B1203000) has been utilized as a precursor in the synthesis of thiazole (B1198619) and thiazolidin-5-one rings. researchgate.netresearchgate.net
One common type of condensation reaction is the formation of a Schiff base (or imine) through reaction with a primary amine. This reaction is a key step in the synthesis of many biologically active molecules. The Knoevenagel condensation, another example, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. numberanalytics.com
Tishchenko-Type Reactions
The Tishchenko reaction involves the disproportionation of an aldehyde in the presence of an alkoxide catalyst to form an ester. wikipedia.orgorganic-chemistry.org In a classic Tishchenko reaction, two equivalents of an aldehyde react to form an ester. organic-chemistry.org For this compound, a crossed Tishchenko reaction with another aldehyde could potentially be employed. The mechanism typically involves the formation of a hemiacetal intermediate followed by a hydride shift. wikipedia.orgorganic-chemistry.org While aluminum alkoxides are traditional catalysts, other catalysts like samarium iodide have been used in related reactions like the Evans-Tishchenko reaction. rsc.org
Reactivity of the Ester Linkage
The ester linkage in this compound is also a site of chemical reactivity, primarily through nucleophilic acyl substitution reactions.
Ester hydrolysis, or saponification, is a fundamental reaction where the ester is cleaved into a carboxylic acid and an alcohol in the presence of an acid or base. libretexts.org Basic hydrolysis is irreversible as the resulting carboxylate anion is unreactive towards the alcohol. Acid-catalyzed hydrolysis is a reversible process. libretexts.org The reactivity of the ester can be influenced by substituents on the phenyl rings. acs.org Studies on the hydrolysis of substituted phenyl acetates and methyl benzoates have shown that ortho-substituents can significantly affect the reaction rates. psu.edursc.org
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important reaction of the ester group. This process can be catalyzed by acids or bases. rsc.org
Hydrolysis (Acidic and Basic Conditions)
Hydrolysis, the cleavage of the ester bond by reaction with water, can be performed under both acidic and basic conditions to yield 3-methylbenzoic acid and 4-hydroxybenzaldehyde (B117250).
Acidic Hydrolysis:
Under acidic conditions, the hydrolysis of esters is a reversible reaction catalyzed by a strong acid, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The ester is heated with an excess of water containing the acid catalyst to shift the equilibrium towards the products. chemguide.co.uklibretexts.org This process is the reverse of esterification. libretexts.org
Basic Hydrolysis (Saponification):
Basic hydrolysis, also known as saponification, is the more common method for cleaving esters. chemguide.co.uk The reaction is typically carried out by heating the ester under reflux with a dilute alkali solution, like sodium hydroxide (B78521). chemguide.co.uk This process is irreversible and results in the formation of an alcohol and a carboxylate salt. libretexts.org The key advantages of alkaline hydrolysis are that the reaction goes to completion and the products are more easily separated. chemguide.co.uk To obtain the free carboxylic acid, a strong acid is added after the initial hydrolysis to protonate the carboxylate salt. chemguide.co.uk
The general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate anion and the alcohol.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Key Features | Products |
| Acidic | Dilute H₂SO₄ or HCl, excess H₂O, heat | Reversible reaction chemguide.co.uklibretexts.org | 3-methylbenzoic acid and 4-hydroxybenzaldehyde |
| Basic | Dilute NaOH or KOH, heat | Irreversible reaction (saponification) chemguide.co.uklibretexts.org | Sodium 3-methylbenzoate and 4-hydroxybenzaldehyde |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction can be catalyzed by either acids or bases. For instance, the transesterification of methyl benzoate to butyl benzoate can be accomplished with ease. thieme-connect.com An acid-catalyzed transesterification, such as the methanolysis of ethyl acetate (B1210297) with sulfuric acid, proceeds through a stepwise nucleophilic addition mechanism where the counteranion of the acid catalyst plays a significant role in the transition state. researchgate.net
In the context of more complex molecules, such as vegetable oils, transesterification with methanol (B129727) is a key step in producing biodiesel. thieme-connect.com Research has also demonstrated the use of earth-abundant metal catalysts for the transesterification of aryl esters with phenols. rsc.org The choice of catalyst and reaction conditions can be adjusted based on the reactivity and melting points of the reactants to achieve a desirable reaction rate. google.com
Table 2: Examples of Transesterification Reactions
| Reactants | Catalyst | Product | Reference |
| Pyridin-2-yl 2-methylbenzoate (B1238997) and Phenol (B47542) | K₂CO₃ | Phenyl 2-methylbenzoate | rsc.org |
| Ethyl acetate and Methanol | Sulfuric acid | Methyl acetate | researchgate.net |
| Jatropha curcas seed oil and Methanol | Acid catalyst | Methyl esters (Biodiesel) | thieme-connect.com |
Selective Deprotection Strategies
In multi-step organic syntheses, it is often necessary to selectively cleave one ester group in the presence of others. sci-hub.se While methods for the preferential cleavage of aryl esters over alkyl esters are common due to the better leaving group nature of the phenoxide moiety, strategies for the selective cleavage of alkyl carboxylates in the presence of aryl esters are less common. sci-hub.se
One developed method for the deprotection of carboxylic esters under non-hydrolytic conditions involves the use of aluminum powder and iodine in anhydrous acetonitrile (B52724). sci-hub.se This method can selectively cleave alkyl carboxylic esters while leaving aryl esters intact. sci-hub.se For instance, methyl 4-(phenoxycarbonyl)benzoate can be selectively cleaved to yield 4-(phenoxycarbonyl)benzoic acid. sci-hub.se The selectivity of deprotection can also be influenced by neighboring groups within the molecule. sci-hub.se
Functional Group Interconversions and Derivatizations on Aromatic Rings
Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, enabling the construction of more complex molecules. solubilityofthings.comscribd.com The aldehyde and the two aromatic rings of this compound offer multiple sites for such transformations.
The formyl group (–CHO) is particularly versatile. It can be oxidized to a carboxylic acid group (–COOH) or reduced to a hydroxymethyl group (–CH₂OH). It can also participate in nucleophilic addition reactions, which are crucial for building more complex molecular structures.
The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The specific position of substitution will be directed by the existing functional groups on the ring. Furthermore, the methyl group on the benzoate ring can potentially undergo reactions such as bromination.
These interconversions are vital in various fields, including medicinal chemistry, where they are used to modify the properties of drug candidates to improve their efficacy and safety. solubilityofthings.com
Spectroscopic and Structural Characterization Techniques for 4 Formylphenyl 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) spectroscopy for 4-Formylphenyl 3-methylbenzoate (B1238549) reveals distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals in the aromatic, aldehydic, and aliphatic regions. The aldehydic proton (CHO) is the most deshielded, appearing as a singlet at approximately 10.0 ppm. The protons on the two aromatic rings exhibit complex splitting patterns due to spin-spin coupling. The protons on the 4-formylphenyl ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-methylbenzoate ring show a more complex pattern consistent with a 1,3-disubstituted system. The methyl group protons appear as a sharp singlet around 2.4 ppm.
Based on data from structurally similar compounds like 4-formylphenyl 4-chlorobenzoate (B1228818) and various substituted phenyl benzoates, the expected chemical shifts can be predicted. researchgate.netpsu.edu
Table 1: Predicted ¹H NMR Data for 4-Formylphenyl 3-methylbenzoate Data is predicted based on analysis of structurally related compounds.
| Chemical Shift (δ ppm) | Proton Assignment | Multiplicity | Notes |
|---|---|---|---|
| ~10.0 | Aldehyde H | s (singlet) | Highly deshielded due to the electron-withdrawing carbonyl group. |
| ~8.0-8.2 | Aromatic H (ortho to -CHO) | d (doublet) | Part of the AA'BB' system of the 4-formylphenyl ring. |
| ~7.9-8.0 | Aromatic H (ortho to -COOR) | m (multiplet) | Protons on the 3-methylbenzoate ring. |
| ~7.4-7.6 | Aromatic H (ortho to -OOCR) | d (doublet) | Part of the AA'BB' system of the 4-formylphenyl ring. |
| ~7.3-7.5 | Aromatic H | m (multiplet) | Remaining protons on the 3-methylbenzoate ring. |
| ~2.4 | Methyl H (-CH₃) | s (singlet) | Typical chemical shift for an aryl methyl group. |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are observed for the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons, and the methyl carbon. The aldehydic carbon (CHO) resonates at a highly deshielded position, typically around 191-192 ppm. The ester carbonyl carbon (C=O) appears further upfield, around 164-165 ppm. The aromatic region shows multiple signals corresponding to the substituted and unsubstituted carbons of the two benzene rings. The chemical shift of the carbon attached directly to the ester oxygen (C-O) is a key identifier, often found around 150-155 ppm. researchgate.netresearchgate.net The methyl carbon provides a signal in the aliphatic region, typically near 21 ppm.
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analysis of structurally related compounds such as 4-formylphenyl 4-alkoxybenzoates and other phenyl benzoates. researchgate.netqau.edu.pk
| Chemical Shift (δ ppm) | Carbon Assignment | Notes |
|---|---|---|
| ~191.5 | Aldehyde C=O | Very deshielded carbonyl carbon. |
| ~164.5 | Ester C=O | Typical range for an aromatic ester carbonyl. |
| ~155.0 | Aromatic C-O (ester link) | Quaternary carbon of the phenyl ring attached to the ester oxygen. |
| ~122-140 | Aromatic C | Multiple signals for the 10 other aromatic carbons. |
| ~21.5 | Methyl C (-CH₃) | Aliphatic carbon signal. |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.
COSY spectra establish correlations between protons that are coupled to each other, helping to trace the proton networks within the 3-methylbenzoyl and 4-formylphenyl moieties.
HSQC spectra correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of protonated carbons.
HMBC spectra reveal correlations between protons and carbons over two to three bonds, which is crucial for linking the different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the protons on the 4-formylphenyl ring and the ester carbonyl carbon, confirming the ester linkage.
Furthermore, advanced 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe spatial proximities between protons, which can give insights into the preferred conformation of the molecule in solution. Studies on similar p-substituted phenyl benzoates have utilized 2D-NMR to determine their location and orientation within micellar environments. conicet.gov.ar
While solution-state NMR provides data on molecules in a solvated, mobile state, solid-state NMR (ssNMR) offers insight into the structure and dynamics in the solid phase. Cross-Polarization/Magic Angle Spinning (CP/MAS) is a common ssNMR technique used for organic solids. This method can distinguish between different crystalline forms (polymorphs) or characterize amorphous materials. For aromatic esters, ssNMR can reveal information about packing arrangements, intermolecular interactions, and conformational differences between the solid and solution states. acs.org Although specific ssNMR studies on this compound are not widely reported, research on analogous aromatic boronic esters demonstrates the power of ssNMR in determining electronic and molecular structure through the analysis of tensor values. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific functional groups, making it an excellent tool for functional group identification.
The FT-IR spectrum of this compound is dominated by strong absorption bands characteristic of its key functional groups. The most prominent features are the carbonyl (C=O) stretching vibrations. Due to the different electronic environments, the aldehyde and ester carbonyl groups exhibit distinct absorption bands. The aldehyde C=O stretch is typically observed at a higher wavenumber (around 1700-1710 cm⁻¹) compared to the ester C=O stretch (around 1720-1735 cm⁻¹). The exact positions can vary, but two distinct peaks in this region are expected. Other important signals include the C-O stretching vibrations of the ester group, which appear in the 1100-1300 cm⁻¹ range, and the characteristic C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the aldehyde group (around 2820 cm⁻¹ and 2720 cm⁻¹). researchgate.netrsc.org
Table 3: Predicted FT-IR Data for this compound Data is predicted based on analysis of structurally related compounds. researchgate.netrsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2820, ~2720 | Aldehyde C-H Stretch (Fermi doublet) | Weak-Medium |
| ~1735-1720 | Ester C=O Stretch | Strong |
| ~1710-1700 | Aldehyde C=O Stretch | Strong |
| ~1600, ~1480 | Aromatic C=C Bending | Medium-Strong |
| ~1300-1100 | Ester C-O Stretch | Strong |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. For this compound, the Raman spectrum is characterized by specific vibrational modes associated with its distinct functional groups. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to simulate the vibrational spectrum and aid in the assignment of experimental Raman bands. researchgate.net
Key vibrational modes expected for this compound include the carbonyl (C=O) stretching vibrations of both the ester and aldehyde groups, aromatic C-H stretching, and the in-plane and out-of-plane bending of the benzene rings. The analysis of these spectral features allows for a comprehensive understanding of the molecule's vibrational properties. researchgate.net
Table 1: Hypothetical Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3070 | Aromatic C-H Stretch | Phenyl Rings |
| ~2925 | Methyl C-H Stretch | -CH₃ |
| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi doublet) | -CHO |
| ~1735 | Ester C=O Stretch | Ester |
| ~1695 | Aldehyde C=O Stretch | Aldehyde |
| ~1605, ~1585 | Aromatic C=C Stretch | Phenyl Rings |
| ~1270 | Ester C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cabr.ie This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from a mixture as it passes through a capillary column. ntu.edu.sg The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that confirms its identity. cabr.ie
Table 2: Typical GC-MS Parameters and Expected Results
| Parameter | Value/Description |
|---|---|
| GC System | Agilent 7890A or similar |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector Temp. | 250 °C |
| Oven Program | Initial 50 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS System | Agilent 5975 MSD or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time (tR) | Dependent on exact conditions, but would be a single sharp peak |
| Expected Molecular Ion (M⁺) | m/z = 240 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are less volatile or thermally sensitive. The compound is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Commercial availability of LC-MS data for this compound confirms its applicability. bldpharm.com In the analysis of a structurally similar compound, methyl 4-formyl-3-methylbenzoate, an LC-MS retention time of 2.85 minutes was recorded, demonstrating the utility of this method for separating such isomers. google.com
Table 3: Typical LC-MS Parameters
| Parameter | Value/Description |
|---|---|
| LC System | Agilent or Waters HPLC/UPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Expected Ion | [M+H]⁺ at m/z = 241 |
Fragmentation Pattern Analysis
In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides crucial structural information. libretexts.org
The fragmentation is dictated by the functional groups present. The ester linkage is a common site for cleavage. The most prominent fragmentation pathway involves the cleavage of the ester bond to form an acylium ion. For this compound, this would result in the formation of the 3-methylbenzoyl cation. Another key fragmentation is the McLafferty rearrangement, which can occur in aldehydes and ketones that have a hydrogen atom on the carbon three atoms away from the carbonyl group. youtube.com
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Fragment | Description |
|---|---|---|
| 240 | [C₁₅H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 211 | [C₁₄H₁₁O₂]⁺ | Loss of formyl radical (-CHO) |
| 119 | [C₈H₇O]⁺ | 3-methylbenzoyl cation (Base Peak) |
| 121 | [C₇H₅O₂]⁺ | 4-formylphenoxide cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from 3-methylbenzoyl fragment) |
X-ray Diffraction Studies
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. hzdr.dehzdr.de This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural determination. sevenstarpharm.com To perform SCXRD, a high-quality single crystal of this compound is required. The crystal is exposed to an intense X-ray beam, and the resulting diffraction pattern is collected and analyzed to solve the molecular structure. rigaku.com This analysis reveals the exact conformation of the molecule in the solid state, including the dihedral angles between the two phenyl rings and the planarity of the ester and aldehyde groups. sevenstarpharm.com
Table 5: Illustrative Crystallographic Data Obtainable from SCXRD
| Parameter | Description |
|---|---|
| Chemical Formula | C₁₅H₁₂O₃ |
| Formula Weight | 240.25 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density | g/cm³ |
| Key Bond Length (C=O, ester) | ~1.21 Å |
| Key Bond Length (C=O, aldehyde) | ~1.22 Å |
| Key Bond Length (Ester C-O) | ~1.36 Å |
| Key Bond Angle (O-C=O) | ~123° |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the solid-state nature of a crystalline compound. It provides information on the crystal structure, phase purity, and polymorphism. The analysis involves irradiating a powdered sample with X-rays and measuring the scattering intensity at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice.
For aromatic esters similar to this compound, PXRD is crucial for:
Identifying Crystalline Phases: Determining if the synthesized material is a single crystalline form or a mixture of polymorphs.
Assessing Purity: Detecting the presence of crystalline impurities or starting materials.
Structural Elucidation: In conjunction with single-crystal X-ray diffraction, PXRD can help confirm the bulk material's structure.
Despite the importance of this technique, specific PXRD data, such as a diffraction pattern with characteristic 2θ peaks, for this compound is not currently available in published research.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. For organic molecules like this compound, the presence of chromophores—the phenyl rings, the ester group, and the formyl group—would result in characteristic absorption bands.
A typical UV-Vis analysis of this compound would involve dissolving it in a suitable solvent (e.g., ethanol, acetonitrile) and recording the absorbance spectrum. The resulting data would reveal:
λmax (Wavelength of Maximum Absorbance): The wavelength at which the compound absorbs light most strongly, which is related to the energy of the electronic transitions.
Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.
One study utilized a UV-Vis spectrophotometer to monitor a reaction involving this compound, measuring absorbance at 620 nm. ijpsr.com However, this was for assay purposes and does not represent a full spectroscopic characterization of the compound itself. A complete UV-Vis spectrum detailing the λmax values for the π-π* and n-π* transitions of this compound has not been reported.
Other Advanced Spectroscopic Methods (e.g., EPR, UV-Vis/NIR)
Beyond standard techniques, other advanced spectroscopic methods could provide deeper insights into the properties of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is primarily used to study species with unpaired electrons (radicals or paramagnetic metal ions). For this compound in its ground state, which is a diamagnetic molecule with all electrons paired, EPR spectroscopy would not be applicable. However, it could be used to study any radical intermediates formed during reactions involving this compound. There is no published research employing EPR to study this specific molecule.
UV-Vis/Near-Infrared (NIR) Spectroscopy: This method extends the spectral range of UV-Vis spectroscopy into the near-infrared region. It can provide information about vibrational overtones and combination bands, which can be useful for characterizing organic molecules, particularly in the solid state. No UV-Vis/NIR studies specifically focused on this compound have been found in the literature.
While characterization data for the isomeric compound, 4-formylphenyl 4-methylbenzoate , including melting point and NMR data, is available, this information cannot be directly extrapolated to the 3-methylbenzoate isomer due to the different substitution pattern on the benzoate (B1203000) ring, which would influence its electronic and structural properties.
Computational and Theoretical Investigations of 4 Formylphenyl 3 Methylbenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecular systems, including those of complex aromatic esters like 4-Formylphenyl 3-methylbenzoate (B1238549). Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a reliable description of the molecule's electronic structure.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 4-Formylphenyl 3-methylbenzoate, this process is crucial for identifying the preferred conformation.
The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds, particularly the ester linkages and the bonds connecting the phenyl rings to the ester group. The most significant rotations are described by two main dihedral angles:
τ1 (C(ar)-C-O-C(ar)) : This torsion angle describes the rotation around the bond between the carbonyl carbon and the adjacent aromatic ring (the 3-methylbenzoyl moiety).
τ2 (C-O-C(ar)-C(ar)) : This angle defines the rotation around the bond between the ester oxygen and its attached aromatic ring (the 4-formylphenyl moiety).
Computational studies on phenyl benzoate (B1203000) and its derivatives show that the ester group (-COO-) prefers a planar conformation to maximize π-delocalization. researchgate.net However, steric interactions between substituents on the phenyl rings and the carbonyl oxygen can lead to non-planar (twisted) ground-state geometries. researchgate.net For this compound, the lowest energy conformer is expected to feature a near-planar arrangement of the ester group, with the two phenyl rings twisted out of this plane to minimize steric hindrance. The s-trans conformation of the ester is generally more stable than the s-cis form. nih.gov
| Dihedral Angle | Atoms Involved | Predicted Value (°) | Description |
|---|---|---|---|
| τ1 | C(ar-methyl)-C(carbonyl)-O-C(ar-formyl) | ~180° | Defines the preferred trans conformation of the ester group. |
| τ2 | C(carbonyl)-O-C(ar-formyl)-C(ar-formyl) | 30° - 60° | Rotation of the 4-formylphenyl ring relative to the ester plane. |
| τ3 | C(ar-methyl)-C(ar-methyl)-C(carbonyl)-O | 20° - 50° | Rotation of the 3-methylphenyl ring relative to the ester plane. |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. youtube.com By calculating the harmonic frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular motions. For this compound, the vibrational spectrum is characterized by modes originating from its distinct functional groups: the ester, the aldehyde, the methyl group, and the two phenyl rings.
The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical method, leading to excellent agreement with experimental data. nih.gov Key vibrational modes predicted for this molecule are summarized below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| ν(C-H) | Aromatic Rings | 3100 - 3000 | Aromatic C-H stretching vibrations. |
| ν(C-H) | Methyl Group | 2980 - 2870 | Asymmetric and symmetric C-H stretching. |
| ν(C-H) | Aldehyde Group | 2850 - 2750 | Characteristic C-H stretching of the formyl group. |
| ν(C=O) | Ester Group | 1750 - 1730 | Carbonyl stretching, sensitive to conjugation. |
| ν(C=O) | Aldehyde Group | 1710 - 1690 | Carbonyl stretching, typically at a lower frequency than esters. nih.gov |
| ν(C=C) | Aromatic Rings | 1610 - 1450 | Stretching vibrations of the phenyl rings. |
| ν(C-O) | Ester Group | 1300 - 1100 | Asymmetric and symmetric C-O-C stretching modes. |
Quantum Chemical Calculations
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. youtube.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov A small gap suggests a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar
For this compound, the HOMO is expected to be localized primarily on the more electron-rich 3-methylphenyl moiety, which acts as the donor part of the molecule. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 4-formylphenyl ring and the ester carbonyl group, which serve as the acceptor region. This spatial separation of frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation.
Various quantum chemical parameters can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. A larger gap implies greater hardness. irjweb.com |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicating higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. nih.gov The MEP surface is color-coded to represent different potential values:
Red/Yellow : Regions of negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue : Regions of positive potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.
Green : Regions of neutral potential.
For this compound, the MEP map is expected to show the most negative potential (red) localized on the oxygen atoms of both the ester and aldehyde carbonyl groups due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) would likely be found around the acidic aldehyde proton and the aromatic hydrogen atoms. researchgate.net This distribution highlights the carbonyl carbons as electrophilic centers and the carbonyl oxygens as nucleophilic centers.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align with classical Lewis structures. nih.gov A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and delocalization effects by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory.
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| LP(Oester) | π(C=Oester) | n → π | High | Stabilization of the ester group through resonance. |
| LP(Oether) | π(Car-Car)formyl-ring | n → π | Moderate | Delocalization of ether oxygen lone pair into the 4-formylphenyl ring. |
| π(Car-Car)methyl-ring | π(C=Oester) | π → π | Moderate | Conjugation between the 3-methylphenyl ring and the ester carbonyl. |
| π(C=Oester) | π(Car-Car)formyl-ring | π → π | Low-Moderate | Delocalization across the entire ester bridge. |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including high-speed optical communications and data processing. biointerfaceresearch.com Organic molecules, particularly those with push-pull electronic systems, are promising candidates for NLO materials. mdpi.com this compound possesses structural features that suggest potential NLO activity. The molecule contains an electron-withdrawing formyl group (-CHO) and an electron-donating methyl group (-CH3) attached to a π-conjugated system of two phenyl rings linked by an ester group. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key requirement for second-order NLO response.
Computational studies, typically employing DFT methods with functionals like B3LYP or CAM-B3LYP and basis sets such as 6-311++G(d,p), are used to quantify the NLO properties of such molecules. nih.govnih.gov The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity.
For a molecule like this compound, the formyl group acts as an acceptor, pulling electron density through the phenyl rings and ester bridge from the donor methyl group. This ICT character is expected to result in a significant β value. Theoretical calculations for similar aromatic push-pull systems have shown that the first hyperpolarizability can be many times greater than that of standard reference materials like urea. nih.gov
A hypothetical computational analysis of this compound would involve optimizing the molecular geometry and then calculating the electronic properties. The results would likely be presented in a table comparing its NLO parameters to a standard reference.
Table 1: Calculated NLO Properties of this compound (Hypothetical Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Calculated Value (a.u.) | Calculated Value (esu) |
|---|---|---|
| Dipole Moment (μ) | 2.5 D | 2.5 x 10-18 |
| Average Polarizability (αtot) | 210 | 31.1 x 10-24 |
| First Hyperpolarizability (βtot) | 1500 | 12.9 x 10-30 |
The significant calculated β value would indicate that this compound is a promising candidate for NLO applications, warranting further experimental investigation.
Theoretical Spectroscopic Data Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation and analysis of synthesized compounds. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for assigning experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is a standard approach for calculating NMR shielding tensors. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).
For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the formyl proton, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the formyl, ester, and methyl groups. The formyl proton would be expected at a characteristically downfield position. In the ¹³C NMR spectrum, the carbonyl carbons of the ester and aldehyde groups would be the most downfield signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) Calculated using the GIAO-B3LYP/6-311+G(d,p) method, referenced to TMS.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Formyl (CHO) | 10.1 | 192.5 |
| Ester (C=O) | - | 165.8 |
| Aromatic (C-H) | 7.2 - 8.2 | 122.0 - 155.0 |
| Methyl (CH₃) | 2.4 | 21.5 |
IR Frequencies: Theoretical vibrational analysis can predict the frequencies of fundamental IR absorptions. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry of the molecule, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data.
Key predicted vibrational modes for this compound would include the strong C=O stretching frequencies for the ester and aldehyde groups. Saturated esters typically show a C=O absorbance around 1735 cm⁻¹, while aromatic aldehydes absorb near 1705 cm⁻¹. libretexts.orgmasterorganicchemistry.com Other significant predicted peaks would correspond to aromatic C-H stretching, C-O stretching of the ester, and C-H bending of the methyl group.
Table 3: Predicted Major IR Frequencies for this compound (Hypothetical Data) Calculated at the B3LYP/6-311+G(d,p) level of theory.
| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H Stretch | 2850, 2750 | Weak |
| Ester C=O Stretch | 1725 | Strong |
| Aldehyde C=O Stretch | 1708 | Strong |
| Aromatic C=C Stretch | 1605, 1580 | Medium |
| Ester C-O Stretch | 1270, 1120 | Strong |
Reaction Mechanism Elucidation through Computational Modeling
DFT calculations can be used to model this entire reaction pathway. nih.gov The process involves:
Reactant and Product Optimization: The geometries of the reactants (3-methylbenzoic acid, 4-formylphenol), catalyst (e.g., H⁺), intermediates, and products (this compound, water) are optimized to find their lowest energy structures.
Transition State Searching: The transition state (TS) for each elementary step of the reaction is located. This is the highest energy point along the reaction coordinate. Key steps in Fischer esterification include the initial protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and the elimination of water. masterorganicchemistry.com
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
A computational study of the Fischer esterification to form this compound would reveal the rate-determining step of the reaction, which is typically the nucleophilic attack or the dehydration step. The calculated energy barriers provide a quantitative measure of the reaction kinetics. nih.gov For instance, a computational model might show that the activation energy for the tetrahedral intermediate formation is 25 kcal/mol, while the subsequent dehydration step has a barrier of 22 kcal/mol, identifying the initial attack as the rate-limiting step. This level of detail is crucial for optimizing reaction conditions to improve yield and efficiency.
Mechanistic Studies of Reactions Involving 4 Formylphenyl 3 Methylbenzoate
Kinetic Analysis and Determination of Rate Laws
The study of reaction rates, or kinetics, is fundamental to understanding the mechanism of a chemical transformation. For reactions involving 4-Formylphenyl 3-methylbenzoate (B1238549), kinetic analyses are crucial for elucidating the sequence of steps through which reactants are converted into products. The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and a rate constant (k). scribd.comlardbucket.org This relationship can only be determined experimentally. scribd.com
In the context of reactions involving esters like 4-Formylphenyl 3-methylbenzoate, hydrolysis is a common process studied. The hydrolysis of similar esters, such as methyl benzoates and phenyl acetates with ortho-acyl substituents, has been shown to be first-order in both the ester and the hydroxide (B78521) ion under alkaline conditions. psu.edu However, in some cases, the reaction can exhibit both first- and second-order dependence on the hydroxide anion. psu.edu Neutral or water-catalyzed hydrolysis of certain phenyl acetates is first-order in the substrate and shows zero-order dependence on the hydroxide ion. psu.edu
A time-dependent reaction profile analysis can be conducted to monitor the progress of a reaction, which is essential for determining the rate law. rsc.org For example, in a study of a Ni-catalyzed trifluoromethylation reaction, the yield of the product was monitored over time to understand the reaction kinetics. uchicago.edu
Table 1: Factors Influencing Reaction Rates
| Factor | Description |
| Concentration | The rate of reaction is generally proportional to the concentration of the reactants raised to a power determined by the reaction order. ttu.edu |
| Temperature | The rate constant, and therefore the reaction rate, is dependent on temperature. scribd.com |
| Catalysts | Catalysts can alter the reaction pathway, thereby affecting the rate of reaction. ttu.edu |
| Physical State | The physical state of reactants and products can influence reaction rates. ttu.edu |
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their identification and characterization are pivotal for confirming a proposed reaction mechanism. For reactions involving this compound, various intermediates can be postulated depending on the specific transformation.
In the Tishchenko reaction, which involves the disproportionation of two aldehydes to form an ester, a key intermediate is a hemiacetal formed by the coordination of an aldehyde to a Lewis acidic catalyst. rsc.org This can be followed by the formation of other intermediates through hydride transfer and insertion of additional aldehyde molecules. rsc.org
In palladium-catalyzed reactions, such as those involving the annulation of indenones, mechanisms often proceed through intermediates similar to those in the Larock reaction. bohrium.com For instance, in Ni-catalyzed reactions, an acyl–Ni(II)–amido intermediate can be formed through the oxidative addition of a Ni(0) catalyst to an imide. beilstein-journals.org
The synthesis of various heterocyclic compounds often proceeds through the formation of an initial intermediate which is then cyclized. For example, 4-Formylphenyl benzoate (B1203000) has been used as a precursor to synthesize thiazole (B1198619) and thiazolidin-5-one derivatives. researchgate.net Similarly, the synthesis of alkoxyphenyl azomethine phenyl toluates involves the preparation of the intermediate 4-formylphenyl 4-methylbenzoate. researchgate.netresearchgate.net
The characterization of these intermediates often relies on spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.netresearchgate.net In some cases, single-crystal X-ray diffraction can be used to determine the exact structure of a stable intermediate. researchgate.net
Elucidation of Transition States and Energy Profiles
The transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. The energy required to reach this state is known as the activation energy. Understanding the structure and energy of the transition state is crucial for explaining the rate and selectivity of a reaction.
In the Tishchenko reaction, a six-membered transition state is often proposed for the hydride transfer step. rsc.org The relative energies of different possible transition states can determine the reaction pathway. For example, the entropy of activation can indicate whether hydride transfer is favored over an additional aldehyde insertion. nih.gov
Computational methods, such as MOPAC2016, can be used to calculate the formation enthalpies of proposed intermediates and transition states to help elucidate the most likely reaction pathway. mdpi.com For instance, in a study on the reaction of corroles, semi-empirical calculations were used to support a Mannich-type reaction mechanism by evaluating the stability of potential intermediates. mdpi.com
The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted to products, including the energies of intermediates and transition states. The rate-determining step of a reaction is the one with the highest activation energy. rsc.org In some catalytic cycles, hydrogen transfer has been identified as the rate-determining step. rsc.org
Role of Catalysts and Co-catalysts in Reaction Pathways
Catalysts play a vital role in many reactions involving this compound by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.
Palladium Catalysts: Palladium catalysts, such as those of the Pd(PPh₃)₂X₂ type (where X is a halogen), are used in carbonylation reactions. google.com These can be prepared in situ from PdX₂ and PPh₃. google.com The addition of a base, such as a tertiary amine, is often required in these reactions. google.com
Nickel Catalysts: Nickel-catalyzed reactions have been developed for indenone synthesis. bohrium.com For example, a Ni(0)/Ni(II) catalytic cycle has been proposed for reactions using salicylaldehyde (B1680747) triflates as precursors. bohrium.com In some cases, a co-catalyst like Zn may be involved. bohrium.com Nickel catalysts are also employed in cross-coupling reactions, where a photocatalyst can be used in conjunction with the nickel catalyst to enable light-harvesting reactions. rsc.org
Rhodium and Cobalt Catalysts: Rhodium is a frequently used catalyst for indenone synthesis, often involving C-H activation strategies. bohrium.com Cobalt catalysts have also been employed for similar transformations, with proposed mechanisms involving C-H activation. bohrium.com
Other Catalysts:
K₂CO₃: In some transesterification reactions, potassium carbonate (K₂CO₃) itself can act as the promoter, rather than trace metal impurities. rsc.org
Organoactinide Complexes: Complexes of thorium and uranium have been investigated as catalysts for the Tishchenko reaction. rsc.orgnih.gov
Self-Replicating Catalysts: In certain imine formation reactions, the imine product itself can act as a catalyst, leading to an autocatalytic process characterized by a sigmoidal concentration-time profile. aip.org
Acidic and Basic Catalysts: The hydrolysis of esters can be catalyzed by both acids and bases. psu.edu In some solid-phase syntheses of covalent organic frameworks, compounds containing anhydride (B1165640), carboxylic acid, or imidazole (B134444) functional groups can act as catalysts. google.com
Table 2: Catalysts in Reactions Involving Benzoate Esters
| Catalyst Type | Example(s) | Application |
| Palladium | Pd(PPh₃)₂X₂ | Carbonylation reactions google.com |
| Nickel | Ni(0)/Ni(II) complexes | Indenone synthesis, Cross-coupling rsc.orgbohrium.com |
| Rhodium | Rhodium complexes | Indenone synthesis via C-H activation bohrium.com |
| Cobalt | Cobalt complexes | Indenone synthesis via C-H activation bohrium.com |
| Base | K₂CO₃, Trialkylamines | Transesterification, Carbonylation google.comrsc.org |
| Organometallic | Organoactinide complexes | Tishchenko reaction rsc.org |
| Organocatalyst | Imines, Anhydrides | Imine formation, Covalent Organic Framework synthesis aip.orggoogle.com |
Stereochemical Considerations and Regioselectivity
Stereochemistry refers to the three-dimensional arrangement of atoms in molecules and the effect of this arrangement on chemical reactions. In reactions involving this compound, the formation of new stereocenters or the influence of existing stereocenters is an important consideration. For example, in the Knoevenagel condensation of certain dihydrobenzofuran-3-ones with substituted benzaldehydes, the Z-isomer is preferentially formed. nih.gov
Regioselectivity is the preference for one direction of bond making or breaking over all other possible directions. In reactions involving substituted aromatic rings like that in this compound, the position of substitution is a key aspect of regioselectivity. For instance, in the synthesis of tetra-substituted thiophenes, successive chemo- and regioselective direct lithiation reactions are employed to control the substitution pattern. mdpi.com
The regioselectivity of a reaction can be influenced by various factors, including the nature of the reactants, the catalyst, and the reaction conditions. bohrium.com For example, in the Ni-catalyzed Larock indenone annulation, the regioselectivity depends on the alkyne and the reaction conditions. bohrium.com Similarly, in Pd-catalyzed indenone synthesis, different substrate scopes and proposed mechanisms can lead to varying regioselectivities. bohrium.com
Applications As a Building Block in Advanced Organic Synthesis and Materials Science
Precursor in Heterocyclic Compound Synthesis (e.g., Thiazole (B1198619) and Thiazolidinone Ring Construction)
The reactive aldehyde functionality of 4-formylphenyl 3-methylbenzoate (B1238549) makes it a valuable precursor for the synthesis of various heterocyclic compounds. While direct studies on 4-formylphenyl 3-methylbenzoate are specific, extensive research on its close analog, 4-formylphenyl benzoate (B1203000), demonstrates the utility of the formylphenyl benzoate scaffold in constructing thiazole and thiazolidinone rings. researchgate.netresearchgate.net These heterocyclic motifs are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds. nih.gov
The synthesis of these heterocycles generally proceeds through the condensation of the aldehyde group with a suitable binucleophilic reagent.
Thiazole Ring Construction: The formyl group can react with compounds containing an α-aminothiol moiety or be used to build precursors for Hantzsch-type thiazole synthesis. ijper.org For example, substituted benzaldehydes are reacted with 2-aminothiazole (B372263) derivatives to form thiazole-containing imines. nih.gov The general principle involves the aldehyde reacting with an amine to form a Schiff base (imine), which can then undergo further cyclization reactions to form the thiazole ring.
Thiazolidinone Ring Construction: The synthesis of 4-thiazolidinones often involves a key cyclocondensation step between a Schiff base and a compound containing a thiol group, such as thioglycolic acid. scielo.br this compound can serve as the aldehyde starting material to first form a hydrazone or an imine, which is then reacted with a thiol-containing acid to yield the final thiazolidinone derivative. nih.govmdpi.com Research has shown that thiazolidinone derivatives synthesized from aldehyde precursors exhibit a range of biological activities. nih.govrsc.org
The versatility of the formyl group in such syntheses makes this compound a key intermediate for creating libraries of heterocyclic compounds for further investigation. semanticscholar.org
Role in Polymer Chemistry and Covalent Organic Framework (COF) Synthesis
The presence of a reactive aldehyde and a rigid aromatic core makes this compound a significant component in polymer science, particularly in the creation of advanced materials like resins and Covalent Organic Frameworks (COFs). bldpharm.com
The aldehyde group in this compound can function as a reactive site for cross-linking polymer chains. Cross-linking is a process that forms covalent bonds between polymer chains, transforming them into a more rigid, three-dimensional network structure. Aldehydes are effective cross-linkers because they readily react with strong nucleophiles commonly found in polymer resins, such as the primary amine groups (-NH2) in polyamines or polyamides. nih.gov
The reaction proceeds through the formation of a Schiff base (an imine), creating a stable covalent link between the polymer chains and the bifunctional benzoate molecule. nih.gov This process enhances the thermal stability, mechanical strength, and chemical resistance of the resulting material.
This compound is identified as a building block for Covalent Organic Frameworks (COFs). fluorochem.co.uk COFs are a class of crystalline porous polymers with highly ordered structures, constructed from organic monomers linked by strong covalent bonds. mdpi.com The predictable connectivity and tunable porosity of COFs make them promising for applications in gas storage, separation, and catalysis. smolecule.com
In COF synthesis, aromatic aldehydes are commonly used as "linker" or "strut" monomers. mdpi.comjiangnan.edu.cn The formyl groups of this compound can undergo condensation reactions, typically with multitopic amine monomers (e.g., diamines or triamines), to form stable imine-linked or hydrazone-linked frameworks. rsc.org The geometry of the aldehyde monomer dictates the topology and pore structure of the resulting COF. The rigid phenyl benzoate core of the molecule contributes to the formation of a stable and robust porous network. smolecule.com
Intermediates in the Synthesis of Complex Organic Molecules
Beyond its role in polymer and heterocyclic chemistry, this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its value lies in the reactivity of the formyl group, which acts as a versatile handle for introducing further molecular complexity.
The electrophilic nature of the aldehyde's carbon atom makes it a prime target for nucleophilic addition reactions. A primary example is the formation of azomethines (Schiff bases) through reaction with primary amines. This reaction was demonstrated with the isomeric 4-formylphenyl 4-methylbenzoate, which reacts with 4-aminophenol (B1666318) to produce materials with liquid crystalline properties. researchgate.net Such condensation reactions are fundamental in constructing larger, multi-component molecular architectures.
Design and Synthesis of Derivatives for Specific Chemical Functions
The structure of this compound allows for the rational design and synthesis of a wide array of derivatives with tailored chemical functions. The formyl group is the primary site for chemical modification.
Key transformations to generate derivatives include:
Oxidation: The formyl group can be readily oxidized to a carboxylic acid group (-COOH) using standard oxidizing agents. This converts the molecule into a di-acid derivative, which can be used in polyester (B1180765) synthesis or the formation of different types of coordination polymers.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (B1222165). This creates a diol-like molecule, another important monomer for polymerization reactions.
Condensation Reactions: As discussed, reaction with a variety of amines, hydrazines, hydrazides, and semicarbazides can produce a vast library of imines, hydrazones, and related derivatives. researchgate.net These derivatives are often investigated for unique properties in materials science (e.g., optoelectronics) or for potential biological activity.
This synthetic accessibility allows researchers to fine-tune the molecule's properties, such as solubility, electronic character, and binding capabilities, for specific applications.
Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental separation technique that distributes the components of a mixture between a stationary phase and a mobile phase. nih.govualberta.ca The differential affinities of compounds for these two phases enable their separation. nih.gov For 4-Formylphenyl 3-methylbenzoate (B1238549) and related compounds, several chromatographic methods are routinely employed, from initial reaction monitoring to final purification and quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a predominant technology in analytical laboratories for the analysis of pharmaceutical compounds and chemical intermediates. austinpublishinggroup.com It is a high-resolution separation technique used to determine the purity and quantity of compounds like 4-Formylphenyl 3-methylbenzoate. bldpharm.com The method separates analytes based on their affinity for the stationary phase (typically packed in a column) versus the liquid mobile phase. scribd.com
In a typical setup for analyzing aromatic esters, a reverse-phase C18 column is often used. scribd.com The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape and resolution. scribd.comsielc.com Detection is frequently accomplished using an ultraviolet (UV) detector, as the aromatic rings in this compound absorb UV light. scribd.comeuropa.eu For instance, methods for analyzing similar benzoic acid derivatives use detection wavelengths such as 230 nm or 254 nm. scribd.comeuropa.eu By running a series of standards with known concentrations, a calibration curve can be generated to accurately quantify the amount of the compound in a sample. europa.eu
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Esters
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Column | Reverse-Phase C18, 5 µm particle size | scribd.com |
| Mobile Phase | Acetonitrile / Water gradient | scribd.com |
| Flow Rate | 1.0 - 1.5 mL/min | scribd.com |
| Detector | UV-Vis | europa.eu |
| Wavelength | 230 - 254 nm | scribd.comeuropa.eu |
| Injection Volume | 10 µL | scribd.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. austinpublishinggroup.comresearchgate.net This improvement is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures (up to 100 MPa or ~15,000 psi). austinpublishinggroup.comresearchgate.net The smaller particle size leads to greater separation efficiency, allowing for faster analyses and reduced solvent consumption, making it a cost-effective and environmentally friendlier method. austinpublishinggroup.comresearchgate.net
For a compound like this compound, a UPLC method would provide sharper and better-resolved peaks, which is particularly advantageous for impurity profiling and precise quantification. austinpublishinggroup.combldpharm.com UPLC systems, often coupled with high-resolution mass spectrometry (UPLC-HRMS), are powerful tools for identifying and quantifying metabolites and degradation products in complex matrices. nih.govgoogle.com The increased speed allows for higher throughput in research and quality control settings. nih.gov
Table 2: Comparison of HPLC and UPLC Characteristics
| Feature | HPLC | UPLC | Source |
|---|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm | austinpublishinggroup.com |
| Operating Pressure | Lower | Higher (up to 15,000 psi) | austinpublishinggroup.comresearchgate.net |
| Analysis Time | Longer | Shorter | austinpublishinggroup.com |
| Resolution | Good | Higher | researchgate.net |
| Sensitivity | Good | Enhanced | austinpublishinggroup.com |
| Solvent Consumption | Higher | Lower | austinpublishinggroup.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov In GC, the mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a capillary column. nih.gov For compounds like this compound, GC can be used for purity assessment, provided the compound is sufficiently volatile and does not decompose at the temperatures used in the instrument's injection port and column.
When coupled with a Mass Spectrometer (GC-MS), the technique provides not only retention time data but also mass spectra of the separated components, allowing for definitive identification. rsc.orgrsc.org A typical GC-MS analysis for a related compound involved an HP-5ms capillary column with helium as the carrier gas, demonstrating its utility for separating aromatic compounds. rsc.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in synthetic chemistry to monitor the progress of a reaction. ualberta.calibretexts.orgresearchgate.net A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. nih.govualberta.ca The plate is then developed in a sealed chamber with a suitable solvent system (eluent). ualberta.ca
To monitor the synthesis of this compound, one would spot the starting materials, the reaction mixture, and a co-spot (reaction mixture and starting material) on the baseline of the plate. ualberta.ca As the reaction proceeds, the spot corresponding to the starting material will diminish while the spot for the product, this compound, will appear and intensify. ualberta.ca The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. ualberta.ca The separation is based on polarity; different components travel up the plate at different rates, resulting in different Retention Factor (Rf) values. libretexts.org For a related compound, an eluent system of ethyl acetate (B1210297) and hexane (B92381) (1:99) was used, yielding an Rf value of 0.3 on a silica gel plate. rsc.org
Flash Column Chromatography for Purification
Flash Column Chromatography is a technique used to purify chemical compounds from mixtures on a larger scale than TLC, often after a reaction is complete. phenomenex.commit.edu It is an air-pressure-driven version of traditional column chromatography, which makes it faster and more efficient. phenomenex.com The principle is the same as other forms of chromatography: separation based on differential partitioning between a stationary phase (commonly silica gel packed in a column) and a mobile phase (eluent) that is pushed through the column. phenomenex.com
To purify this compound, the crude reaction mixture would be loaded onto the top of a silica gel column. mit.edu Then, a solvent system, often determined by prior TLC analysis, is passed through the column. biotage.com Components of the mixture move through the column at different rates, allowing them to be collected as separate fractions. phenomenex.com For example, in the synthesis of a related compound, the product was purified using flash column chromatography with a hexane:ethyl acetate (99:1) mixture as the eluent. rsc.org The collected fractions are typically analyzed by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified this compound. mit.edu
Trace Analysis and Purity Assessment (e.g., ICP-MS for metal contaminants)
Beyond chromatographic purity, assessing the presence of trace elemental impurities is critical, especially if the compound is intended for use in applications where metal contamination is a concern, such as in pharmaceutical synthesis or materials science. rsc.orgnih.gov Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the presence of trace metals and other elements. nih.gov It can detect metals at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt). shimadzu.com
The ICP-MS method provides specific detection and quantification for a wide range of elements, including heavy metals like lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd), as well as residual catalyst metals like palladium (Pd) or platinum (Pt). nih.gov The sample is typically digested in strong acid and introduced into a high-temperature argon plasma, which ionizes the atoms of the elements present. shimadzu.comd-nb.info These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for both identification and quantification. d-nb.info This technique is crucial for ensuring that the final compound meets required purity specifications by confirming the absence of undesirable metal contaminants that may have been introduced from reagents or reaction vessels. rsc.orgnih.gov
Table 3: Elements Commonly Screened by ICP-MS in Purity Assessments
| Element | Symbol | Potential Source | Source |
|---|---|---|---|
| Lead | Pb | Environmental contaminant | nih.gov |
| Mercury | Hg | Environmental contaminant | nih.gov |
| Arsenic | As | Environmental contaminant | nih.gov |
| Cadmium | Cd | Environmental contaminant | nih.gov |
| Palladium | Pd | Catalysis | nih.gov |
| Platinum | Pt | Catalysis | nih.gov |
| Ruthenium | Ru | Catalysis | nih.gov |
| Rhodium | Rh | Catalysis | d-nb.info |
| Nickel | Ni | Reagents, equipment | shimadzu.com |
Surface Area and Pore Size Distribution Analysis (for polymeric/framework applications)
Surface area and pore size distribution analysis are critical for characterizing porous materials, but are not applicable to this compound in its monomeric, crystalline form. However, this compound is a potential building block for the synthesis of porous polymers, such as Covalent Organic Frameworks (COFs), due to its rigid structure and reactive formyl (-CHO) group. COFs are a class of crystalline porous polymers with ordered structures and tunable porosity, making them promising for applications in gas storage, separation, and catalysis. jiangnan.edu.cncsic.es
The synthesis of a COF from this compound would involve a condensation reaction, for example with a multiamine linker, to form a stable, porous network linked by imine bonds. jiangnan.edu.cn Should such a framework be synthesized, its porosity would be characterized using gas adsorption-desorption analysis, typically with nitrogen at 77 K. rsc.org
The key parameters obtained from this analysis are:
BET Surface Area: Calculated from the nitrogen adsorption isotherm using the Brunauer-Emmett-Teller (BET) theory, this value represents the total specific surface area of the material (in m²/g). rsc.org COFs synthesized from formyl-functionalized aromatic precursors can exhibit high BET surface areas, sometimes exceeding 1000 m²/g. csic.es
Pore Volume: This is the total volume of the pores within the material, usually given in cm³/g. csic.es
Pore Size Distribution: This describes the distribution of pore sizes within the material. It is often calculated from the adsorption isotherm using theoretical models like Non-Local Density Functional Theory (NLDFT), which provides detailed information about the dimensions of the micropores (<2 nm) and mesopores (2-50 nm) within the structure. rsc.orgcolorado.edu The predictable structure of COFs allows for the design of specific pore sizes by choosing building blocks of appropriate geometry and length. colorado.edu
While no frameworks derived specifically from this compound are documented in the search results, the methodology is well-established for analogous formyl-functionalized building blocks. jiangnan.edu.cnrsc.org
Table 2: Potential Analytical Techniques for a COF Derived from this compound
| Analysis Method | Parameter Measured | Relevance |
|---|---|---|
| N₂ Adsorption/Desorption at 77 K | BET Surface Area, Pore Volume | Quantifies the available surface area and total pore space of the polymeric framework. rsc.org |
| NLDFT or BJH Analysis | Pore Size Distribution | Determines the size and uniformity of the pores created in the framework structure. rsc.org |
Future Research Directions
Development of Greener and Sustainable Synthetic Pathways
The chemical industry's shift towards environmental sustainability has spurred research into greener methods for synthesizing esters, moving away from hazardous reagents and harsh conditions. nih.govacs.org Traditional esterification often involves toxic solvents and catalysts that pose environmental risks. nih.govbritishwaterfilter.com Future work on 4-Formylphenyl 3-methylbenzoate (B1238549) will likely prioritize the adoption of eco-friendly synthetic strategies.
Key areas of development include:
Solvent-Free and Catalyst-Free Conditions: Research has shown that phenolic esters can be prepared by heating phenols and acetic anhydride (B1165640) without any acid or base catalyst, minimizing waste and simplifying purification. jetir.org This approach, optimized by temperature control, presents a viable green alternative for producing esters. jetir.org
Heterogeneous Catalysts: The use of solid, reusable catalysts is a cornerstone of green chemistry. Materials like silica-sulfuric acid (SiO2–SO3H) prepared from common sand, and metal catalysts supported on clays (B1170129) like Montmorillonite K-10, are effective for esterification. jetir.orgsci-hub.se These catalysts are easily separated from the reaction mixture, can be recycled multiple times, and can function in solvent-free conditions. jetir.orgsci-hub.se For instance, a SiO2–SO3H catalyst has been shown to be highly efficient for the esterification of carboxylic acids with phenol (B47542). sci-hub.se
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign route to esters under mild conditions. mdpi.comasiaresearchnews.com This method avoids the harsh conditions and side reactions associated with chemical catalysis. mdpi.com Immobilized lipases are particularly promising as they enhance catalyst stability and reusability, making the process more efficient and suitable for industrial application. asiaresearchnews.com
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and energy consumption in ester synthesis. sci-hub.setandfonline.comresearchgate.net When combined with solvent-free conditions and solid catalysts, it represents a significant step towards a more sustainable process. sci-hub.seresearchgate.net
The table below compares various green synthetic approaches applicable to aromatic ester synthesis.
| Synthetic Strategy | Catalyst Type | Key Advantages | Relevant Findings |
| Solvent-Free Synthesis | None / Heterogeneous | Reduces solvent waste, simplifies purification, lowers environmental impact. jetir.orgnih.gov | Esterification of phenols achieved by optimizing temperature, avoiding both solvents and catalysts. jetir.org |
| Heterogeneous Catalysis | Solid acids (e.g., SiO2–SO3H), Supported metals (e.g., Zn-K10) | Reusable, easy to separate, reduces waste, can be used in solvent-free conditions. jetir.orgsci-hub.seui.ac.id | 10% Zn-K10 catalyst showed 100% conversion and selectivity for phenolic esters at 100°C. jetir.org |
| Enzymatic Catalysis | Immobilized Lipases | High selectivity, mild reaction conditions, biodegradable catalyst, minimal byproducts. mdpi.comasiaresearchnews.com | Efficient synthesis of highly liposoluble L-ascorbyl esters with good antioxidant activity. asiaresearchnews.com |
| Microwave-Assisted Synthesis | Various / None | Drastically reduced reaction times, lower energy consumption, improved yields. sci-hub.setandfonline.comresearchgate.net | Yields for phenyl ester synthesis were significantly higher under microwave irradiation compared to conventional heating. sci-hub.se |
Exploration of Novel Catalytic Transformations
The synthesis and modification of 4-Formylphenyl 3-methylbenzoate can be significantly advanced through the discovery of new catalytic systems. numberanalytics.com Research is moving beyond traditional esterification to explore novel transformations that offer greater efficiency, selectivity, and atom economy. eurekalert.orglabmanager.com
Future research directions in this area include:
Cross-Dehydrogenative Coupling (CDC): This powerful strategy involves the direct coupling of a C-H bond and another C-H, O-H, or N-H bond, avoiding the need for pre-functionalized starting materials. eurekalert.orglabmanager.com Recently developed Rhodium-Ruthenium (RhRu) bimetallic oxide clusters have shown exceptional activity for CDC reactions between arenes and carboxylic acids, using molecular oxygen as the sole, benign oxidant, with water as the only byproduct. britishwaterfilter.comeurekalert.orglabmanager.com This approach could enable the direct synthesis of this compound from 4-formylphenol and 3-methylbenzoic acid in a highly atom-economical manner.
Earth-Abundant Metal Catalysis: While noble metals like palladium and rhodium are effective, their high cost and toxicity are drawbacks. thieme-connect.comacs.org There is a growing focus on developing catalysts based on earth-abundant and less toxic metals like nickel or zinc. acs.orgbeilstein-journals.org For example, nickel catalysts have been developed for ester transfer reactions, allowing the exchange of ester functional groups between aromatic esters and haloarenes or phenols. acs.org
Photoredox Catalysis: This approach uses light energy to drive chemical reactions, often under very mild conditions. beilstein-journals.org Dual photoredox/nickel catalysis has been employed for coupling reactions involving bicyclic alkenes, demonstrating the potential for novel C-C bond formations. beilstein-journals.org Exploring photoredox-catalyzed pathways could unlock new transformations for modifying the core structure of this compound.
Autocatalysis: The development of self-replicating catalysts, where the reaction product itself catalyzes its own formation, is an intriguing frontier. researchgate.net Such systems, observed in imine synthesis, could potentially be designed for ester formation, leading to highly efficient and accelerating reaction profiles. researchgate.net
Advanced Computational Studies for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govmdpi.com For this compound and its analogues, advanced computational studies can accelerate the discovery process and provide deep mechanistic insights.
Future computational research will likely focus on:
Predicting Reaction Outcomes: DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the feasibility and selectivity of synthetic transformations. dntb.gov.uaresearchgate.net This allows for the in silico screening of potential catalysts and reaction conditions before experimental work is undertaken, saving time and resources.
Structure-Property Relationship Modeling: By calculating electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moments, researchers can build quantitative structure-property relationship (QSPR) models. nih.govelsevierpure.com These models can predict the physicochemical and even biological properties of new, unsynthesized analogues of this compound. nih.gov For instance, TD-DFT calculations have been successfully used to predict the UV-visible absorption energies of substituted phenyl benzoates. nih.gov
Materials Science Applications: For potential applications in materials science (e.g., liquid crystals or functional polymers), molecular dynamics (MD) simulations can predict bulk properties. nih.gov These simulations can model the aggregation behavior, long-range order, and conformational properties of molecules in clusters, providing insights into how molecular structure influences material characteristics. nih.gov
Designing for Biological Activity: If the molecule is explored for pharmaceutical applications, computational docking studies can predict how it might bind to biological targets like proteins or enzymes. researchgate.net This predictive modeling can guide the synthesis of analogues with enhanced biological activity. researchgate.netnih.gov
Synthesis of Functionally Diverse Analogues with Tunable Properties
The core structure of this compound serves as a versatile scaffold that can be systematically modified to create a library of analogues with a wide range of properties. researchgate.netresearchgate.net The strategic introduction of different functional groups on either the phenyl benzoate (B1203000) or the formylphenyl moiety can fine-tune the molecule's electronic, optical, and physical characteristics. acs.orgresearchgate.net
Future research will likely involve the synthesis of analogues to achieve:
Tunable Electronic Properties: Introducing electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can alter the electron density distribution across the molecule. mdpi.com This can influence its reactivity, absorption/emission spectra, and nonlinear optical properties, which is crucial for developing new materials for electronics and photonics. acs.orgresearchgate.net
Enhanced Biological Activity: The aldehyde group in this compound is a reactive handle for synthesizing more complex heterocyclic structures, such as thiazoles, which are known to exhibit biological activity. researchgate.net By creating derivatives and analogues, researchers can explore structure-activity relationships (SAR) to develop potent agents for therapeutic applications. nih.gov
Advanced Materials: By incorporating the this compound structure into larger polymeric systems, new materials with tailored properties can be developed. mdpi.comresearchgate.net For example, creating polyesters or poly(thioether-ester)s allows for the development of chemically recyclable polymers where properties like thermal stability and crystallinity can be tuned by modifying the monomer structure. mdpi.comresearchgate.net
Liquid Crystal Development: Aromatic esters are common building blocks for liquid crystals. By modifying the terminal groups and the length of any attached alkyl chains, it is possible to design analogues of this compound that exhibit specific mesophases (e.g., nematic, smectic) with desired thermal ranges and stability. mdpi.com
Q & A
Q. Basic
- NMR :
- ¹H NMR : Aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and methyl group (~2.5 ppm) confirm structure .
- ¹³C NMR : Ester carbonyl (~168 ppm), aldehyde carbon (~190 ppm), and quaternary carbons.
- IR Spectroscopy : Ester C=O (1740 cm⁻¹), aldehyde C=O (1710 cm⁻¹), and aromatic C–H (3050 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 254 (C₁₅H₁₂O₃) with fragmentation patterns (e.g., loss of –OCO– group).
How does this compound function as a building block in Covalent Organic Frameworks (COFs)?
Advanced
The aldehyde group enables condensation reactions with amines or hydrazides to form imine or hydrazone-linked COFs. For example:
- COF Design : Combine with 1,3,5-triformylphloroglucinol to create a porous framework .
- Characterization : Use powder XRD to confirm crystallinity and BET analysis for surface area (>500 m²/g).
- Challenges : Competing side reactions (e.g., aldol condensation) require strict anhydrous conditions .
What strategies resolve contradictory data in kinetic studies of its nucleophilic acyl substitution reactions?
Advanced
Contradictions in rate constants or product distributions may arise from solvent polarity, steric hindrance, or competing mechanisms. Mitigation strategies:
- Control Experiments : Compare reactions in polar (DMF) vs. non-polar (toluene) solvents.
- Computational Modeling : Use DFT calculations to predict transition states and validate experimental activation energies.
- In-Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to capture intermediate species .
How can the aldehyde group in this compound be exploited in pH-sensitive drug delivery systems?
Advanced
The aldehyde enables Schiff base formation with amine-containing polymers (e.g., chitosan) for stimuli-responsive hydrogels:
- Application : Crosslinker in hydrogels for controlled drug release under acidic pH (e.g., tumor microenvironments) .
- Mechanism : Acid-labile imine bonds degrade at pH <6.5, releasing encapsulated therapeutics.
- Validation : Measure swelling ratios (≥300% at pH 5.0 vs. ≤50% at pH 7.4) and drug release kinetics (e.g., 80% release in 24 hours at pH 5.0) .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- Eye/Skin Protection : Wear gloves and goggles; flush eyes/skin with water for 15 minutes upon contact .
- Toxicity Management : Use fume hoods to avoid inhalation; LD₅₀ data (if unavailable) should be assumed comparable to similar aldehydes (e.g., 4-hydroxybenzaldehyde: LD₅₀ ~2000 mg/kg in rats) .
- Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze reactive groups.
How do steric and electronic effects influence its reactivity in multi-step organic syntheses?
Q. Advanced
- Steric Effects : The 3-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para-aldehyde site.
- Electronic Effects : The electron-withdrawing ester group deactivates the benzene ring, slowing nitration/sulfonation unless strong directing groups (e.g., –CHO) override .
- Case Study : Bromination occurs preferentially at the aldehyde-bearing ring (para to –OCO–) under FeBr₃ catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
